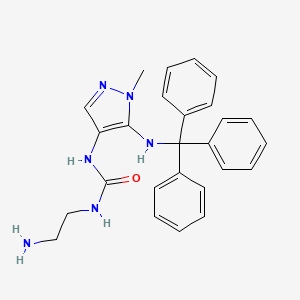
1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
合成路线和反应条件
1-(2-氨基乙基)-3-(1-甲基-5-(三苯甲基氨基)-1H-吡唑-4-基)脲的合成通常涉及多个步骤,从吡唑环的制备开始。该过程可能包括:
吡唑环的形成: 该步骤涉及肼与二酮反应形成吡唑环。
三苯甲基氨基的引入: 三苯甲基氨基是通过亲核取代反应引入的,其中三苯甲基氯与吡唑衍生物反应。
氨基乙基的连接: 氨基乙基是通过亲核取代反应添加的,使用乙二胺作为亲核试剂。
脲键的形成: 最后一步涉及中间体与异氰酸酯的反应,形成脲键。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大,反应条件经过优化以确保高产率和纯度。使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
1-(2-氨基乙基)-3-(1-甲基-5-(三苯甲基氨基)-1H-吡唑-4-基)脲可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中氨基或三苯甲基氨基可以被其他官能团取代。
常见试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 各种亲核试剂,如胺、醇和硫醇。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成相应的氧化物,而还原可能会生成胺或醇。
科学研究应用
1-(2-氨基乙基)-3-(1-甲基-5-(三苯甲基氨基)-1H-吡唑-4-基)脲具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块,并用作各种有机反应的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其潜在的治疗应用,例如开发针对特定生物途径的新药。
工业: 用于生产具有独特性能的专用化学品和材料。
作用机制
1-(2-氨基乙基)-3-(1-甲基-5-(三苯甲基氨基)-1H-吡唑-4-基)脲的作用机制与其与特定分子靶点和途径的相互作用有关。该化合物可能与酶或受体结合,调节其活性,并导致各种生物学效应。所涉及的确切分子靶点和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
1-(2-氨基乙基)-3-(1-甲基-5-(苯基氨基)-1H-吡唑-4-基)脲: 结构相似,但带有苯基氨基而不是三苯甲基氨基。
1-(2-氨基乙基)-3-(1-甲基-5-(苄基氨基)-1H-吡唑-4-基)脲: 结构相似,但带有苄基氨基而不是三苯甲基氨基。
独特性
1-(2-氨基乙基)-3-(1-甲基-5-(三苯甲基氨基)-1H-吡唑-4-基)脲由于存在三苯甲基氨基而具有独特性,这赋予了它特定的化学和生物学特性。这种独特性使其成为各种研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C26H28N6O |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-3-[1-methyl-5-(tritylamino)pyrazol-4-yl]urea |
InChI |
InChI=1S/C26H28N6O/c1-32-24(23(19-29-32)30-25(33)28-18-17-27)31-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,31H,17-18,27H2,1H3,(H2,28,30,33) |
InChI 键 |
PLRJXWMWNCTVSE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)NC(=O)NCCN)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


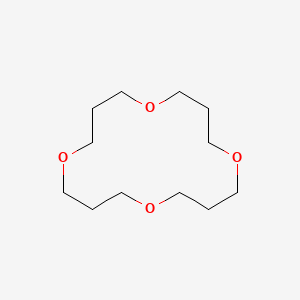



![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
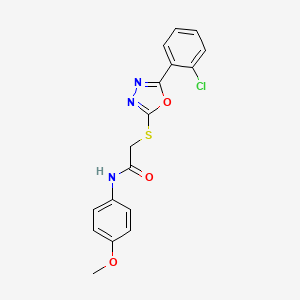
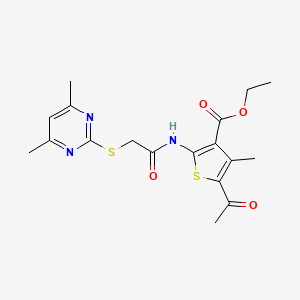
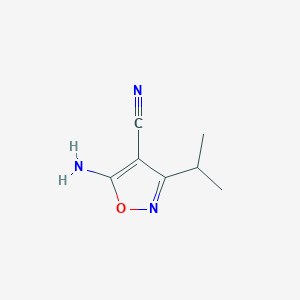
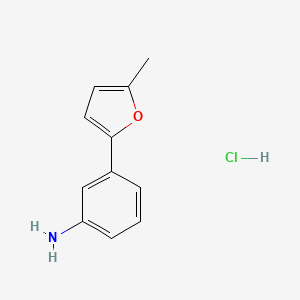
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
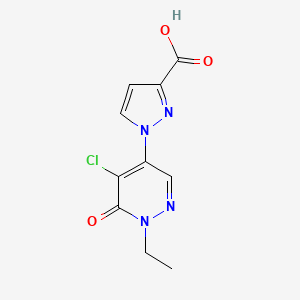
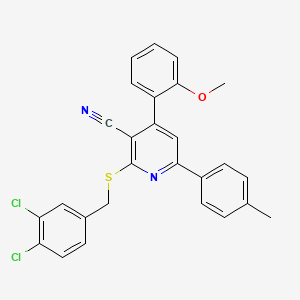
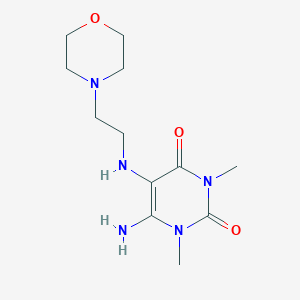
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
